molecular formula C13H18FNO B14518102 3-(Diethylamino)-2-fluoro-1-phenylpropan-1-one CAS No. 62741-79-1

3-(Diethylamino)-2-fluoro-1-phenylpropan-1-one

Cat. No.: B14518102
CAS No.: 62741-79-1
M. Wt: 223.29 g/mol
InChI Key: QLKPICBTEVIFSL-UHFFFAOYSA-N
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Description

3-(Diethylamino)-2-fluoro-1-phenylpropan-1-one is an organic compound that belongs to the class of fluorinated ketones This compound is characterized by the presence of a diethylamino group, a fluorine atom, and a phenyl group attached to a propanone backbone

Preparation Methods

The synthesis of 3-(Diethylamino)-2-fluoro-1-phenylpropan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Fluorinated Intermediate:

    Addition of the Diethylamino Group: The diethylamino group is introduced via nucleophilic substitution reactions, often using diethylamine as the nucleophile.

    Formation of the Ketone: The final step involves the formation of the ketone group through oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, focusing on cost-efficiency, yield, and safety.

Chemical Reactions Analysis

3-(Diethylamino)-2-fluoro-1-phenylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using strong oxidizing agents.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as halides or amines, under appropriate conditions.

    Hydrolysis: The compound can undergo hydrolysis to yield corresponding alcohols and acids.

Common reagents and conditions used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(Diethylamino)-2-fluoro-1-phenylpropan-1-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(Diethylamino)-2-fluoro-1-phenylpropan-1-one involves its interaction with specific molecular targets and pathways. The diethylamino group can interact with biological receptors, while the fluorine atom can enhance the compound’s binding affinity and metabolic stability. The ketone group can undergo various biochemical transformations, influencing the compound’s overall activity.

Comparison with Similar Compounds

3-(Diethylamino)-2-fluoro-1-phenylpropan-1-one can be compared with other similar compounds, such as:

    3-(Diethylamino)-1-phenylpropan-1-one: Lacks the fluorine atom, resulting in different chemical and biological properties.

    2-Fluoro-1-phenylpropan-1-one: Lacks the diethylamino group, affecting its reactivity and applications.

    3-(Dimethylamino)-2-fluoro-1-phenylpropan-1-one:

Properties

CAS No.

62741-79-1

Molecular Formula

C13H18FNO

Molecular Weight

223.29 g/mol

IUPAC Name

3-(diethylamino)-2-fluoro-1-phenylpropan-1-one

InChI

InChI=1S/C13H18FNO/c1-3-15(4-2)10-12(14)13(16)11-8-6-5-7-9-11/h5-9,12H,3-4,10H2,1-2H3

InChI Key

QLKPICBTEVIFSL-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC(C(=O)C1=CC=CC=C1)F

Origin of Product

United States

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